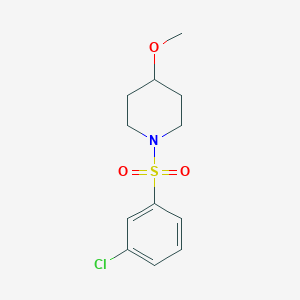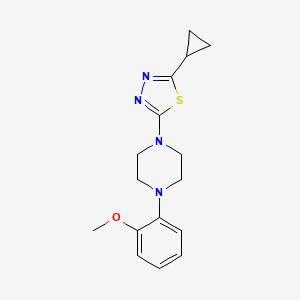
2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclobutyl group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-cyclobutylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as G protein-coupled receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine: Shares a similar piperazine moiety but differs in the heterocyclic ring structure.
(4-Cyclobutylpiperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone: Contains a similar piperazine group but with different substituents on the aromatic ring.
Uniqueness
2-(4-Cyclobutylpiperazin-1-yl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N3S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H19N3S/c1-2-7-14-13(6-1)16-15(19-14)18-10-8-17(9-11-18)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
InChI Key |
SAJRIGRNBBSLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12238779.png)
![2-(4-{[(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12238795.png)

![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B12238807.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12238814.png)
![N-(2,6-difluorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12238818.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methylphenyl)piperazine](/img/structure/B12238826.png)
![1-[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12238839.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline](/img/structure/B12238847.png)
![4-Methyl-6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12238850.png)
![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12238854.png)

![1,3-dimethyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12238858.png)
